Stereoselective Muscarinic Receptor Antagonism
In functional studies using isolated tissue preparations, (S)-oxybutynin is significantly less potent than its (R)-counterpart or the racemate. The isomeric potency ratio [(S)-oxybutynin/(R)-oxybutynin] ranges from 12 to 88 across M1 (rabbit vas deferens), M2 (guinea pig atria), and M3 (guinea pig bladder) muscarinic receptor subtypes [1]. Furthermore, (R)-oxybutynin and racemic oxybutynin were found to be 2- to 4-fold more selective for M1 and M3 receptors relative to M2, whereas (S)-oxybutynin does not exhibit this subtype selectivity [1].
| Evidence Dimension | In vitro functional muscarinic receptor antagonism |
|---|---|
| Target Compound Data | Potency ratio (S)/(R) = 12 to 88 across M1, M2, M3 subtypes |
| Comparator Or Baseline | (R)-Oxybutynin and (R/S)-Oxybutynin (racemate) |
| Quantified Difference | 12- to 88-fold lower potency |
| Conditions | Field-stimulated rabbit vas deferens (M1), guinea pig atria (M2), guinea pig bladder strips (M3) |
Why This Matters
This establishes (S)-oxybutynin as a low-potency antimuscarinic agent, which is a critical differentiation point for research applications exploring alternative mechanisms or reduced on-target side effects.
- [1] Noronha-Blob L, Kachur JF. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs. J Pharmacol Exp Ther. 1991;256(2):562-567. View Source
